

# Brepocitinib atopic dermatitis vs psoriasis systemic exposure

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## Compound Focus: Brepocitinib

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## Brepocitinib Systemic Exposure: AD vs. PsO

Parameter	Comparison Between AD and Psoriasis Populations	Supporting Data / Model Prediction
Systemic Exposure	Predicted to be <b>45% lower</b> in patients with PsO than in patients with AD from the same topical dose [1].	Based on a Linear Mixed-Effects Regression (LMER) model developed from phase 2b clinical trial data [1].
Dose-Exposure Relationship	Significantly impacted by <b>patient type (AD or PsO)</b> , dose strength, and application frequency [1].	The LMER model characterized the relationship between the amount of drug applied and the resultant systemic trough concentration (CTrough) [1].
Safety Margin	Applying 3% cream to <50% of Body Surface Area (BSA) maintains at least a <b>threefold margin</b> to safety thresholds in both populations [1].	Safety thresholds were informed by non-clinical data and clinical hematologic markers from oral brepocitinib trials [1].

## Experimental Data and Methodology

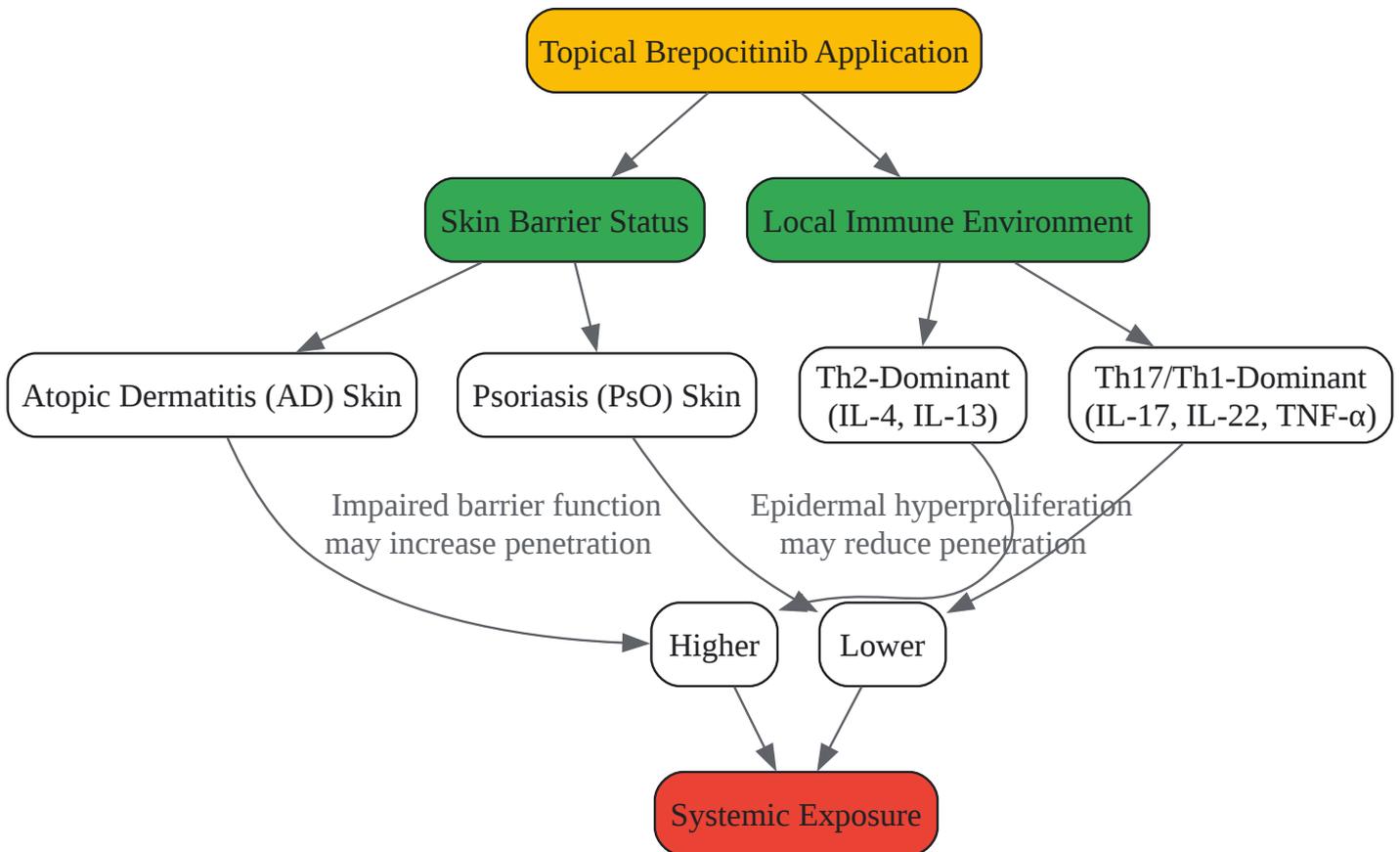
The comparative data comes from a 2024 pharmacokinetic study that analyzed data from two phase 2b clinical trials [1].

- **Data Source:** The analysis used data from **256 patients** enrolled in two phase 2b studies (one in AD and one in PsO) [1].
- **Quantitative Model:** A **Linear Mixed-Effects Regression (LMER)** model was developed to characterize the relationship between the amount of topical **brepocitinib** applied and the resulting systemic trough concentration (CTrough) [1].
- **Key Finding:** This model identified that the **disease condition (AD or PsO)** is a significant factor, leading to the prediction of 45% lower systemic exposure in psoriasis patients [1].
- **Extended Application:** The validated model was used to simulate and predict systemic exposures for higher treated Body Surface Areas (BSA) in both adult and pediatric populations to inform clinical trial design [1].

## Mechanistic Insights for the Exposure Difference

While the search results do not provide a direct mechanistic explanation from the **brepocitinib** studies, recent immunology research highlights fundamental pathophysiological differences between AD and PsO that likely explain the differential systemic absorption.

The diagram below illustrates the distinct skin barrier and immune environments in each disease that can influence how a topical drug is absorbed and processed.



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The different local immune and skin barrier conditions in AD and PsO create distinct microenvironments that can significantly alter the penetration and subsequent systemic availability of a topical drug like **brepocitinib** [2].

## Key Takeaways for Researchers

- **Clinical Trial Design:** The findings underscore the importance of considering the specific disease population in trial design. Dosing strategies and safety margins may need to be tailored for AD versus PsO [1].
- **Drug Development Strategy:** The successful use of a quantitative model to predict exposures supports a model-informed drug development (MIDD) approach for optimizing dose strength and treated BSA limits in topical drug programs [1].

- **Underlying Biology:** The observed pharmacokinetic differences are consistent with the known distinct pathophysiology of each disease, particularly regarding skin barrier integrity and the local immune milieu [2].

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## References

1. Pharmacokinetic Profile of Brepocitinib with Topical Administration in... [pubmed.ncbi.nlm.nih.gov]
2. Frontiers | Beyond the dichotomy: understanding the overlap between... [frontiersin.org]

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